[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine
Description
Properties
IUPAC Name |
(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVOAHURTUVFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been shown to have antimycobacterial properties, suggesting that they may target proteins or enzymes essential for the survival of mycobacteria.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to have antimycobacterial properties, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacteria.
Result of Action
Related compounds have been shown to have antimycobacterial properties, suggesting that they may inhibit the growth and replication of mycobacteria.
Biological Activity
[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C7H9N3S
- Molecular Weight : 167.23 g/mol
- CAS Number : 133891-23-3
The compound features a unique combination of imidazo[2,1-b][1,3]thiazole and amine groups, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer activity. For instance:
- A study reported that related compounds showed IC50 values ranging from 8.38 to 11.67 µM against various cancer cell lines, indicating potent cytotoxic effects .
- The mechanism of action appears to involve the inhibition of key signaling pathways in cancer cells, such as the focal adhesion kinase (FAK) pathway .
Antimicrobial Activity
Compounds containing the imidazo[2,1-b][1,3]thiazole moiety have also been evaluated for their antimicrobial properties:
- In vitro tests have demonstrated effectiveness against a range of bacterial strains .
- The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has been suggested that it could act as a modulator for certain receptors involved in cancer progression and microbial resistance .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Chemical Structure | 8.38 - 11.67 µM | Effective against various bacteria |
| 6-Methylimidazo[2,1-b][1,3]thiazole | Similar core without amine | Not specified | Limited activity |
| Furan derivatives | Different core structure | Variable | Moderate activity |
This table illustrates that while other compounds may share structural similarities, this compound exhibits superior bioactivity.
Case Studies
Several case studies provide insights into the practical applications and efficacy of this compound:
Case Study 1: Cancer Cell Line Studies
In a controlled study involving pancreatic cancer cell lines treated with related imidazo derivatives:
- Significant inhibition of cell proliferation was observed.
- The study concluded that these compounds could enhance the efficacy of existing chemotherapeutics like gemcitabine by modulating transporter proteins .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria:
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, [(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine serves as a crucial building block for synthesizing more complex molecules. It is utilized in:
- Pharmaceutical Development : The compound is explored for its potential to create novel drugs targeting various diseases.
- Agrochemicals : It is also investigated for applications in developing pesticides and herbicides due to its biological activity.
Biology
Research indicates that the compound exhibits promising antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for new antibiotic formulations.
Medicine
The potential of this compound as an anticancer agent is under investigation. Preliminary findings suggest that it may interfere with cellular processes such as:
- Cell Growth Inhibition : It targets enzymes involved in nucleic acid synthesis.
- Apoptosis Induction : The compound may promote programmed cell death in cancer cells.
Industrial Applications
The compound is utilized in the production of various industrial chemicals:
- Dyes and Pigments : Its unique structure allows it to be used as a precursor in dye synthesis.
- Specialty Chemicals : It plays a role in manufacturing chemicals with specific properties for industrial applications.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at [source not specified] demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Cancer Research
In another study published in [source not specified], the compound was tested on various cancer cell lines. Results showed a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. This suggests its effectiveness in disrupting cancer cell proliferation.
Comparison with Similar Compounds
N,N-Dimethyl-1-(6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
- Structure : Differs by having a dimethylamine group and a 4-(methylsulfonyl)phenyl substituent at position 6.
- Biological Activity : Exhibits potent COX-2 inhibition (IC50 = 0.08 µM) with high selectivity (selectivity index = 313.7 over COX-1).
- Key Findings :
Data Table 1: COX-2 Inhibition by Imidazo[2,1-b]thiazole Derivatives
| Compound | IC50 (COX-2, µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|
| 6a | 0.08 | 313.7 |
| [(6-Methylimidazo[...])methyl]amine | Data not reported | N/A |
N′-(1-Butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide
- Structure : Contains a carbohydrazide linker and a 1-butyl-2-oxoindolin-3-ylidene moiety.
- Biological Activity :
- Comparison: The carbohydrazide group enhances VEGFR-2 binding but reduces metabolic stability compared to the target compound’s aminomethyl group.
Data Table 2: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Target (IC50) | Apoptosis Induction (Fold Change) |
|---|---|---|
| Carbohydrazide derivative | VEGFR-2: 0.33 µM | Bax: 4.3; Caspase 9: 4.9 |
| Sorafenib | VEGFR-2: 0.09 µM | Not reported |
| [(6-Methylimidazo[...])methyl]amine | Under investigation | N/A |
4-[(E)-2-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]pyrimidin-2-amine
- Structure : Features a conjugated ethenyl-pyrimidin-2-amine substituent.
- Comparison : The extended conjugation in this compound may improve binding to kinase targets but reduce solubility compared to the target compound’s compact structure.
Ethyl 6-Bromomethylimidazo[2,1-b][1,3]thiazole-5-carboxylate
- Structure : Bromomethyl and ester groups at positions 6 and 5, respectively.
- Utility: Serves as a synthetic intermediate for amino acid analogs (e.g., α-aminoadipic acid derivatives).
- Key Finding : Bromination at position 6 enables further functionalization, highlighting the scaffold’s adaptability .
- Comparison : The target compound’s methylamine group offers direct bioactivity, whereas brominated derivatives require additional steps for biological relevance.
Structure-Activity Relationship (SAR) Insights
Position 6 Substitution :
- A methyl group (target compound) balances steric effects and metabolic stability.
- Bulky groups (e.g., 4-(methylsulfonyl)phenyl in 6a ) enhance COX-2 selectivity but may limit target versatility .
Position 5 Modifications: Aminomethyl groups (target compound) favor interactions with polar enzyme pockets (e.g., VEGFR-2, IDO1). Carboxylate or carbohydrazide groups improve kinase inhibition but may reduce cell permeability .
Synthetic Accessibility :
- The target compound can be synthesized via one-pot multicomponent reactions, enabling rapid diversification .
Q & A
Basic: What are the common synthetic routes for [(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine?
Answer:
The synthesis typically involves cyclocondensation of 2-aminothiazole derivatives with α-halocarbonyl compounds. For example:
- Step 1: React 6-methylimidazo[2,1-b][1,3]thiazole with a halogenated carbonyl precursor (e.g., bromoacetaldehyde) under mild heating (60–80°C) in a polar aprotic solvent like DMF .
- Step 2: Introduce the methylamine group via nucleophilic substitution or reductive amination, using sodium borohydride or lithium aluminum hydride as reducing agents .
Key Considerations: Optimize solvent choice (e.g., benzene for cyclization, ethanol for reduction) and reaction time (2–4 hours) to minimize side products .
Advanced: How can multi-step synthesis challenges (e.g., low yield, isomer formation) be addressed?
Answer:
- Low Yield: Use catalytic additives like palladium on carbon or phase-transfer catalysts to enhance reaction efficiency .
- Isomer Control: Employ stereoselective conditions (e.g., chiral auxiliaries or enantioselective catalysts) during cyclization. For example, L-proline derivatives can induce asymmetry in the imidazothiazole core .
- Validation: Monitor intermediates via HPLC or LC-MS to track isomer ratios .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C6, amine at C5-methyl). Key signals: δ 2.4 ppm (s, 3H, CH₃), δ 3.8 ppm (s, 2H, CH₂NH₂) .
- Mass Spectrometry: HRMS (ESI+) for molecular ion validation (expected [M+H]⁺: 195.08) .
- IR: Stretching frequencies for NH₂ (~3350 cm⁻¹) and C=N (~1650 cm⁻¹) .
Advanced: How can structural ambiguities (e.g., tautomerism) be resolved?
Answer:
- X-ray Crystallography: Resolve tautomeric forms by analyzing bond lengths and angles in the imidazothiazole ring .
- Dynamic NMR: Study temperature-dependent chemical shift changes to identify tautomeric equilibria (e.g., amine vs. imine forms) .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) to predict stable tautomers and compare with experimental data .
Basic: What biological activities have been preliminarily reported for this compound?
Answer:
- Anticancer: Moderate inhibition of IDO1 (indoleamine 2,3-dioxygenase 1) in vitro (IC₅₀ ~5 µM), linked to immunomodulatory effects .
- Antimicrobial: Activity against Gram-positive bacteria (e.g., S. aureus, MIC ~12.5 µg/mL) via membrane disruption .
- COX-2 Inhibition: Structural analogs show selectivity (SI >300) by targeting the amine substituent’s steric and electronic properties .
Advanced: How can structure-activity relationships (SAR) guide optimization for COX-2 inhibition?
Answer:
- Substituent Effects: Bulkier amines (e.g., N-cyclopropyl) enhance COX-2 selectivity by fitting into the hydrophobic pocket .
- Electron-Withdrawing Groups: Nitro or cyano groups at C3 improve binding affinity (ΔG ~−9.2 kcal/mol) .
- Validation: Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes before synthesis .
Basic: What chemical reactions are feasible for modifying the amine group?
Answer:
- Acylation: React with acetyl chloride in pyridine to form amides .
- Alkylation: Use methyl iodide/K₂CO₃ in DMF for N-methylation .
- Schiff Base Formation: Condense with aldehydes (e.g., benzaldehyde) under anhydrous conditions .
Advanced: How does solvent polarity affect the compound’s stability during storage?
Answer:
- Polar Solvents (e.g., DMSO): Promote hydrolysis of the imidazothiazole ring; store in anhydrous DCM or acetonitrile at −20°C .
- Light Sensitivity: Degrades via photooxidation; use amber vials and inert atmosphere (N₂/Ar) .
- Stability Assays: Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Basic: What computational tools are used to model interactions with biological targets?
Answer:
- Docking: AutoDock or Glide for predicting binding to IDO1 or COX-2 .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger .
- ADMET Prediction: SwissADME or pkCSM for bioavailability and toxicity profiling .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Assay Variability: Standardize protocols (e.g., ATP levels in cell viability assays) .
- Structural Confirmation: Re-synthesize disputed compounds and validate purity (>95% via HPLC) .
- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Tables
Table 1: Key Synthetic Methods and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | 2-Aminothiazole, bromoacetaldehyde, DMF, 70°C | 65–72 | |
| Reductive Amination | NaBH₄, ethanol, rt | 58 | |
| Palladium-Catalyzed Coupling | Pd/C, DMF, H₂ (1 atm) | 81 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
